molecular formula C9H15NO4 B2433339 Tert-butyl 4-oxooxazinane-2-carboxylate CAS No. 1683529-08-9

Tert-butyl 4-oxooxazinane-2-carboxylate

Cat. No.: B2433339
CAS No.: 1683529-08-9
M. Wt: 201.222
InChI Key: PMUIVZYTBNWSIH-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxooxazinane-2-carboxylate (CAS 1683529-08-9) is a high-purity chemical compound supplied with a minimum purity of ≥98% . It is characterized by the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound belongs to the oxazinane class of saturated six-membered heterocycles, which are valued in medicinal and synthetic chemistry as versatile scaffolds and intermediates . The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the molecule's utility by allowing for selective deprotection under mild acidic conditions, enabling complex multi-step synthesis . As a key building block, its primary research application is in the design and synthesis of novel pharmaceutical candidates, where it can be used to introduce the oxazinane moiety to modulate the solubility, conformation, and metabolic stability of target molecules . The compound features a carbonyl group at the 4-position, which serves as a reactive handle for further functionalization through nucleophilic addition or reduction reactions, expanding its versatility in library synthesis . Proper handling should observe standard laboratory safety practices. The product is classified with the warning signal word "Warning" and may cause skin, eye irritation, or respiratory irritation (Hazard Statements H315, H319, H335) . Precautions include using personal protective equipment and avoiding dust formation . For product integrity, it must be stored sealed in a dry environment at 2-8°C . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-oxooxazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-7(11)4-5-13-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUIVZYTBNWSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683529-08-9
Record name tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate
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Advanced Synthetic Methodologies for Tert Butyl 4 Oxooxazinane 2 Carboxylate

Strategic Design of Precursors for Oxazinane Ring Construction

The successful synthesis of the target oxazinane ring system hinges on the careful design and preparation of acyclic precursors that contain the necessary functionalities for cyclization. A common strategy involves starting with readily available α-amino acids, which provide the core C-2 stereocenter and the nitrogen atom for the heterocycle.

Key precursor classes include:

N-protected β-amino alcohols: These precursors contain the requisite nitrogen and oxygen atoms separated by a two-carbon tether, primed for intramolecular cyclization. The choice of the nitrogen protecting group is critical, as it must be stable during precursor synthesis but amenable to the cyclization conditions.

Derivatives of α-amino acids: Modified amino acids, such as N-Cbz-protected diazoketones, can serve as versatile precursors. frontiersin.org These high-energy intermediates can be induced to undergo intramolecular insertion or cyclization reactions to form the oxazinane core. frontiersin.org

Linear amides with a terminal leaving group: A strategy involving the intramolecular alkylation of a carbamate (B1207046) nitrogen onto a carbon atom bearing a suitable leaving group (e.g., a halide or sulfonate) is another viable approach.

Cyclization Reactions and Annulation Techniques for Heterocycle Formation

The formation of the 6-membered oxazinane ring is the cornerstone of the synthesis. Various cyclization and annulation techniques have been developed to construct this heterocyclic core with high efficiency and control.

Intramolecular cyclization is a predominant strategy. One effective method is the Brønsted acid-catalyzed intramolecular cyclization of N-protected diazoketones derived from α-amino acids. frontiersin.org This approach, which can be promoted by catalysts like silica-supported perchloric acid (HClO₄), offers a metal-free and environmentally friendly route to oxazinanones. frontiersin.org Other catalysts, including indium triflate [In(OTf)₃] and scandium triflate [Sc(OTf)₃], have also proven effective in promoting similar transformations. researchgate.net

Another powerful technique involves the ring-opening cyclization of N-Boc-tethered epoxides. This method is advantageous due to the ready availability of stereodefined epoxides, allowing for the construction of 1,3-oxazinan-2-ones with excellent control over stereochemistry. researchgate.net

Alternative annulation strategies include:

Rhodium-catalyzed N-H insertion reactions: These reactions utilize diazo carbonyl compounds to form the heterocyclic ring under mild conditions. researchgate.net

Intramolecular hydroamination: The cyclization of amino ethers, formed from the reaction of aziridines with propargyl alcohols, can be catalyzed by Lewis acids like zinc triflate [Zn(OTf)₂] to yield dihydro-2H-1,4-oxazine products. organic-chemistry.org

Palladium-catalyzed cycloadditions: Decarboxylation of 5-methylene-1,3-oxazinan-2-ones can generate aza-π-allylpalladium dipoles, which then undergo [4+2] cycloaddition reactions to furnish the 1,3-oxazinane (B78680) skeleton. organic-chemistry.org

These diverse methods provide a robust toolkit for chemists to form the oxazinane ring based on the specific substitution patterns and stereochemical requirements of the target molecule.

Introduction and Manipulation of the Tert-butyl Carboxylate Moiety

The tert-butyl carboxylate group is a crucial feature of the target molecule, often serving as a protecting group for the carboxylic acid functionality. thieme.de Its introduction and manipulation require specific chemical methods that are compatible with the other functional groups present in the molecule.

Common methods for the formation of tert-butyl esters include:

Condensation with tert-butanol (B103910) or isobutene: This traditional method involves reacting the corresponding carboxylic acid with tert-butanol or isobutene gas in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com

Reaction with tert-butylating agents: Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate (B1259523) are widely used for the tert-butylation of carboxylic acids under milder conditions. thieme-connect.com

Nucleophilic substitution: The synthesis can be achieved via the nucleophilic displacement of a halide, such as in the reaction of a secondary amine with tert-butyl bromoacetate (B1195939) in the presence of a base like triethylamine. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of Tert-butyl 4-oxooxazinane-2-carboxylate requires systematic optimization of reaction conditions. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time. For instance, in acid-catalyzed cyclizations, a screen of various Brønsted and Lewis acids can reveal the most effective catalyst. frontiersin.org

Yield enhancement strategies often focus on:

Flow chemistry: Utilizing microreactor systems can offer superior control over reaction parameters, leading to higher yields, improved safety, and greater sustainability compared to batch processes. rsc.org

Catalyst selection: The choice between metal-based catalysts (e.g., Rhodium, Palladium) and metal-free organocatalysts can profoundly impact yield, selectivity, and the environmental footprint of the synthesis. frontiersin.orgorganic-chemistry.org

Protecting group strategy: The selection of orthogonal protecting groups for different functionalities is essential to prevent side reactions and ensure that each group can be removed selectively without affecting others. mdpi.com

The following table illustrates a hypothetical optimization study for a key cyclization step, demonstrating how systematic variation of parameters can lead to improved outcomes.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (10)DCM252435
2HClO₄ (10)DCM251248
3Sc(OTf)₃ (5)Acetonitrile50875
4In(OTf)₃ (5)THF50682
5In(OTf)₃ (5)Acetonitrile60491

This table presents illustrative data based on common optimization procedures in organic synthesis.

Chemo- and Regioselective Synthesis of this compound

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules to avoid the formation of unwanted byproducts and isomeric mixtures.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target compound, this is crucial when precursors contain multiple reactive sites. For example, during the introduction of the tert-butyl carboxylate group, conditions must be chosen that favor esterification of the carboxylic acid without affecting other sensitive functionalities, such as a hydroxyl group elsewhere in the molecule. The use of specific activating agents and controlled reaction temperatures are key tools for achieving chemoselectivity.

Regioselectivity concerns the control of the orientation of bond formation, which is particularly important during the cyclization step. For instance, in the intramolecular cyclization of a linear precursor, the reaction must be directed to form the desired 6-membered oxazinane ring rather than a thermodynamically less stable, smaller, or larger ring (e.g., a 5-membered oxazolidinone or a 7-membered oxazepanone). The regiochemical outcome is often governed by Baldwin's rules for ring closure, with 6-exo cyclizations being generally favored. The choice of catalyst and substrate structure can steer the reaction towards the desired regioisomer. organic-chemistry.org

Scalable Synthesis and Industrial Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable.

Key considerations for the scalable synthesis of this compound include:

Cost and Availability of Starting Materials: For large-scale production, starting materials must be inexpensive and readily available from commercial suppliers. nih.gov Routes starting from commodity chemicals like picolinic acid are often preferred over those requiring complex, multi-step preparations of precursors. beilstein-journals.org

Process Safety: Reagents that are hazardous or difficult to handle on a large scale, such as diazo compounds or pyrophoric materials, should be avoided or replaced with safer alternatives. researchgate.net The thermal stability of intermediates and reactions must be thoroughly evaluated to prevent runaway reactions.

Reaction Efficiency and Throughput: The process should be designed to maximize throughput. This involves using high-concentration reaction conditions where possible, minimizing reaction times, and developing "telescoping" procedures where intermediates are not isolated, reducing handling losses and purification steps. researchgate.net

Purification Methods: Reliance on chromatographic purification is often impractical and costly at an industrial scale. nih.gov The synthesis should be designed to yield a final product that can be purified by crystallization or distillation, which are more amenable to large-scale operations.

Waste Management: The environmental impact of the process must be minimized. This involves choosing solvents that are recyclable or biodegradable, reducing the number of synthetic steps, and developing catalytic processes that minimize stoichiometric waste.

A successful industrial process for this compound would likely involve a convergent synthesis strategy, robust and well-understood reaction steps, and non-chromatographic purification methods to ensure economic viability and sustainable production. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Studies of Tert Butyl 4 Oxooxazinane 2 Carboxylate

Reactivity at the 4-Oxo (Ketone) Functionality

The ketone at the C4 position is a key site for transformations, enabling the introduction of various substituents and the modification of the ring's stereochemistry.

The carbonyl group of the 4-oxo moiety is susceptible to attack by nucleophiles. Reduction of the ketone to the corresponding secondary alcohol is a common transformation. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction. For instance, the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent typically leads to the formation of the corresponding 4-hydroxyoxazinane-2-carboxylate. The stereoselectivity of this reduction can be influenced by the steric hindrance imposed by the tert-butoxycarbonyl group at the C2 position.

Reductive amination is another important transformation of the 4-oxo group. This reaction involves the initial formation of an iminium ion intermediate by condensation with a primary or secondary amine, followed by in situ reduction to yield 4-aminooxazinane derivatives. This process allows for the introduction of nitrogen-containing substituents at the C4 position, which is a valuable strategy in the synthesis of biologically active molecules.

Transformation Reagents and Conditions Product
Ketone ReductionSodium borohydride (NaBH₄), Methanol (MeOH)Tert-butyl 4-hydroxyoxazinane-2-carboxylate
Reductive AminationPrimary Amine (R-NH₂), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloromethane (B109758) (DCH₂)Tert-butyl 4-(alkylamino)oxazinane-2-carboxylate

The ketone functionality can participate in various condensation reactions to form new carbon-carbon bonds. For instance, the Wittig reaction, utilizing phosphorus ylides, can be employed to convert the carbonyl group into an exocyclic double bond. This allows for the introduction of a variety of substituted alkylidene groups at the C4 position.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols. nih.gov The steric environment around the ketone, influenced by the oxazinane ring conformation and the C2 substituent, plays a significant role in the diastereoselectivity of these additions.

Aldol-type condensation reactions are also feasible, where the enolate of the 4-oxooxazinane, or a related enolate equivalent, reacts with an aldehyde or ketone to form a β-hydroxy ketone adduct. These reactions provide a powerful method for constructing more complex molecular architectures.

Reaction Type Typical Reagents Product Type
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)4-Alkylideneoxazinane derivative
Grignard AdditionGrignard reagent (RMgX), THF4-Alkyl-4-hydroxyoxazinane derivative
Aldol CondensationAldehyde (R'CHO), Base (e.g., LDA)4-(β-Hydroxyalkyl)-4-oxooxazinane derivative

Transformations of the Tert-butyl Ester Group

The tert-butyl ester at the C2 position serves as a protecting group for the carboxylic acid functionality and can be selectively removed or converted into other functional groups.

The tert-butyl group is known for its stability under a variety of conditions but can be selectively cleaved under acidic conditions. stackexchange.com The most common method for the deprotection of tert-butyl esters is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (CH₂Cl₂). stackexchange.com The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) to generate the free carboxylic acid. stackexchange.com This method is generally high-yielding and proceeds under mild temperatures.

Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org Additionally, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane have been used for the chemoselective hydrolysis of tert-butyl esters, particularly in the presence of other acid-labile protecting groups. researchgate.net A newer method involves the use of the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane for a mild deprotection. organic-chemistry.orgacs.org

Deprotection Reagent Conditions Key Features
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂), Room TemperatureStandard, efficient method. stackexchange.com
Aqueous Phosphoric AcidMild, environmentally friendly alternative. organic-chemistry.orgorganic-chemistry.org
Zinc Bromide (ZnBr₂)Dichloromethane (CH₂Cl₂)Chemoselective in the presence of other acid-labile groups. researchgate.net
Magic Blue / TriethylsilaneMild, catalytic deprotection. organic-chemistry.orgacs.org

Following the deprotection of the tert-butyl ester to the free carboxylic acid, a variety of other carboxylic acid derivatives can be synthesized. Amide bond formation is a common subsequent step, typically achieved by activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of a primary or secondary amine.

The carboxylic acid can also be converted into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org The resulting highly reactive acid chloride can then be reacted with a wide range of nucleophiles, including amines to form amides, alcohols to form different esters, and hydrazines to form hydrazides.

Furthermore, the carboxylic acid can be converted into ketones through reaction with organometallic reagents, often via the formation of a Weinreb amide intermediate. This two-step process involves first forming the N-methoxy-N-methylamide (Weinreb amide) from the carboxylic acid, which then reacts with a Grignard or organolithium reagent to yield the desired ketone without over-addition.

Intramolecular and Intermolecular Reactions of the Oxazinane Ring System

The oxazinane ring itself can undergo various reactions, including ring-opening and rearrangements, depending on the reaction conditions and the nature of the substituents. Under certain conditions, the N-O bond of the 1,2-oxazinane (B1295428) system can be cleaved. For example, reductive cleavage of the N-O bond can be accomplished using reagents like zinc in acetic acid or catalytic hydrogenation, leading to the formation of a 1,4-amino alcohol derivative.

Intramolecular reactions can also be designed. For instance, if a suitable nucleophile is present elsewhere in the molecule, it could potentially attack one of the electrophilic centers of the oxazinane ring, leading to the formation of bicyclic products.

Ring-Opening Pathways and Rearrangement Reactions

The structural integrity of the oxazinane ring in tert-butyl 4-oxooxazinane-2-carboxylate can be compromised under specific reaction conditions, leading to ring-opening or rearrangement products. These transformations are often initiated by the cleavage of the endocyclic ester bond or by reactions involving the carbonyl group.

Ring-Opening Pathways:

The N-Boc protecting group is susceptible to acidic conditions, and its removal can trigger subsequent reactions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid can lead to the cleavage of the tert-butyl group, forming a carbamic acid intermediate that can decarboxylate to yield the free amine. This unprotected oxazinanone can then undergo further transformations.

Nucleophilic attack at the ester carbonyl (C2) can also initiate ring-opening. Strong nucleophiles, such as hydroxide (B78521) or alkoxides, can hydrolyze or transesterify the ester, leading to the corresponding amino acid derivative. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

Reagent/ConditionPotential OutcomeProduct Type
Strong Acid (e.g., TFA, HCl)N-Boc cleavage followed by potential decarboxylationUnprotected oxazinanone or amino alcohol
Strong Base (e.g., NaOH, KOH)Hydrolysis of the esterRing-opened amino acid
Alkoxides (e.g., NaOMe)TransesterificationRing-opened amino ester

Rearrangement Reactions:

While specific rearrangement reactions of this compound are not extensively documented, analogies can be drawn from the reactivity of similar heterocyclic systems. For instance, lactams and related heterocycles are known to undergo various rearrangement reactions.

One potential rearrangement could be a Beckmann-type rearrangement of an oxime derivative formed at the 4-position. Conversion of the 4-oxo group to an oxime followed by treatment with an acid catalyst could potentially lead to the formation of a seven-membered ring containing a urea (B33335) functionality.

Another possibility involves a photochemically induced rearrangement. UV irradiation of cyclic ketones can lead to a variety of rearranged products through Norrish Type I or Type II reactions, potentially resulting in ring contraction or expansion. However, the specific pathways for this oxazinanone would require experimental investigation.

Functionalization of Peripheral Ring Positions

The oxazinane ring of this compound offers several sites for functionalization, allowing for the introduction of various substituents and the synthesis of a diverse library of derivatives.

The primary sites for functionalization are the carbon atoms adjacent to the heteroatoms (C3, C5, and C6) and the nitrogen atom after deprotection. The presence of the N-Boc group can direct lithiation to adjacent positions, enabling subsequent electrophilic trapping.

Recent studies have demonstrated the successful C-H functionalization of N-Boc protected 1,3-oxazinanes. By employing a directed metalation strategy using a strong base like s-butyllithium in the presence of a chiral ligand such as sparteine, it is possible to achieve enantioselective lithiation at the C2 and C6 positions. The resulting organolithium species can then react with a variety of electrophiles to introduce new functional groups.

PositionReagent/StrategyPotential Functional Groups Introduced
C3 (α to Nitrogen)Enolate formation and alkylationAlkyl, Aryl
C5 (α to Oxygen)Radical-mediated reactionsHalogen, Phenylselenyl
C6 (α to Nitrogen)Directed metalation (lithiation)Alkyl, Silyl, Aryl
N (after deprotection)Acylation, Alkylation, SulfonylationAcyl, Alkyl, Sulfonyl

Multi-Component Reactions Incorporating the Oxazinane Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The oxazinane scaffold of this compound can be either a product of or a reactant in such reactions.

While the direct use of this compound as a component in well-known MCRs like the Ugi or Passerini reactions is not well-documented, its derivatives could potentially participate. For example, after deprotection of the N-Boc group, the resulting secondary amine could serve as the amine component in an Ugi or Passerini reaction.

More commonly, MCRs are employed for the synthesis of the oxazinanone ring itself. For instance, a three-component reaction between an amino alcohol, an aldehyde, and a source of carbon monoxide could, in principle, lead to the formation of a substituted oxazinanone.

The development of novel MCRs that directly incorporate the this compound scaffold would be a valuable contribution to the field, enabling the rapid generation of diverse and complex molecules with potential biological activities. The reactivity of the 4-oxo group, for example, could be exploited in condensation reactions with other components to build more elaborate structures.

Comprehensive Spectroscopic and Crystallographic Investigations of Tert Butyl 4 Oxooxazinane 2 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of Tert-butyl 4-oxooxazinane-2-carboxylate would be expected to show distinct signals for each unique proton environment. The tert-butyl group would exhibit a characteristic singlet integrating to nine protons. The protons on the oxazinane ring would appear as a set of multiplets, with their chemical shifts and coupling constants providing information about their connectivity and stereochemical relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon atoms. Key signals would include those for the carbonyl carbon of the oxo group, the carboxylate carbon, the quaternary and methyl carbons of the tert-butyl group, and the methylene (B1212753) carbons of the oxazinane ring.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃ ~1.5 s 9H
Ring CH₂ 2.5 - 4.5 m 6H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
-C(CH₃)₃ ~28
-C (CH₃)₃ ~82
Ring CH₂ 40 - 70
Ring CH 70 - 90
C=O (amide) ~170

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons in the oxazinane ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for identifying the connectivity across the quaternary carbon of the tert-butyl group and the carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the oxazinane ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the ester and the amide (within the oxazinone ring). The C-O stretching vibrations of the ester and ether functionalities within the ring would also be prominent.

Table 3: Predicted FT-IR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (ester) ~1740
C=O (amide) ~1680
C-O stretch 1250 - 1000

Raman spectroscopy would provide complementary information to FT-IR. While strong dipole changes result in intense FT-IR signals, changes in polarizability lead to strong Raman signals. The carbonyl stretching vibrations would also be observable in the Raman spectrum, as would the skeletal vibrations of the ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the molecular formula can be unequivocally established. For this compound (C₉H₁₅NO₄), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 4: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 202.1074

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The methodology involves irradiating a single crystal of a compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is unique to the compound's crystal structure. Analysis of this pattern allows for the detailed reconstruction of the molecule's solid-state conformation, providing definitive data on bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of academic literature and crystallographic repositories, such as the Cambridge Structural Database (CSD), indicates that no experimental single-crystal X-ray diffraction data has been published for this compound. Therefore, empirical information regarding its crystal system, space group, and precise molecular geometry in the solid state is currently unavailable.

In the absence of experimental data, computational modeling provides a theoretical glimpse into the molecule's structure. A predicted three-dimensional model of this compound suggests that the six-membered oxazinane ring would likely adopt a non-planar conformation, such as a chair or twisted-boat form, to minimize internal steric strain. The sterically demanding tert-butyl group is expected to significantly influence the conformational preference of the ring system.

Should single crystals of this compound be successfully grown and analyzed, the crystallographic data would typically be presented in a format similar to the hypothetical table below.

Table 4.4.1: Illustrative Crystallographic Data for this compound This data is hypothetical and for illustrative purposes only.

ParameterValue
Chemical FormulaC₉H₁₅NO₄
Formula Weight201.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7
b (Å)10.5
c (Å)11.8
α (°)90
β (°)95.3
γ (°)90
Volume (ų)1073.4
Z4
Calculated Density (g/cm³)1.245

Chiroptical Spectroscopy for Potential Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy refers to a class of spectroscopic techniques that measure the differential interaction of left and right circularly polarized light with chiral molecules. The primary methods within this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are exceptionally sensitive to the stereochemistry of a molecule, making them indispensable for distinguishing between enantiomers and for quantifying the enantiomeric excess (ee) in a sample of a chiral compound.

The parent molecule, this compound, lacks a stereocenter and is therefore achiral. As a result, it will not exhibit a signal in CD or ORD spectroscopy.

However, chiroptical spectroscopy would be a highly relevant and powerful tool for the stereochemical elucidation of any chiral derivatives of this compound. For instance, the introduction of a substituent on the oxazinane ring could create one or more stereocenters, resulting in a chiral molecule. In such a case, the enantiomers of the derivative would produce mirror-image CD spectra. The sign and magnitude of the observed Cotton effects in the CD spectrum could then be used to infer the absolute configuration of the stereocenters, often aided by comparison to the spectra of structurally related compounds or through quantum chemical calculations. Furthermore, the enantiomeric excess of a non-racemic mixture of such a derivative could be determined by comparing its CD signal intensity to that of an enantiomerically pure sample.

Table 4.5.1: Representative Chiroptical Data for a Hypothetical Chiral Derivative This table illustrates the type of data that would be collected for a hypothetical chiral derivative and does not represent experimental data.

TechniqueWavelength (nm)Signal (unit)
Circular Dichroism (CD)225+Δε (L·mol⁻¹·cm⁻¹)
Circular Dichroism (CD)255-Δε (L·mol⁻¹·cm⁻¹)
Optical Rotatory Dispersion (ORD)589 (Na D-line)+[α] (deg·cm³·g⁻¹·dm⁻¹)

Computational and Theoretical Studies on Tert Butyl 4 Oxooxazinane 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of Tert-butyl 4-oxooxazinane-2-carboxylate. These methods provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to determine key electronic and structural parameters.

These calculations typically involve geometry optimization to find the lowest energy structure of the molecule. From the optimized geometry, various properties can be calculated. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the carbonyl and carboxylate groups are expected to be regions of high electron density (nucleophilic), while the carbonyl carbon and the protons alpha to the heteroatoms would be electrophilic.

Furthermore, DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Substituted Oxazinane Analog using DFT (B3LYP/6-31G)* (Note: Data is for a representative analog due to the absence of published data for the specific title compound.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Ab Initio Calculations of Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate molecular properties.

For this compound, ab initio calculations can be employed to obtain precise geometries, vibrational frequencies, and thermochemical data like enthalpy of formation and Gibbs free energy. Vibrational frequency analysis is particularly useful as it can confirm that an optimized structure corresponds to a true energy minimum (no imaginary frequencies) and can be used to simulate the infrared (IR) spectrum of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexible six-membered oxazinane ring and the rotatable tert-butyl group in this compound mean that the molecule can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

The potential energy surface (PES) of the molecule can be mapped by systematically varying key dihedral angles and calculating the corresponding energy. For the oxazinane ring, chair, boat, and twist-boat conformations are typically considered. The presence of the bulky tert-butyl group and the planar amide bond within the ring will significantly influence the relative stabilities of these conformers. It is generally expected that a chair-like conformation with the bulky substituent in an equatorial position will be the most stable to minimize steric hindrance.

Mechanistic Investigations of Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For synthetic transformations involving this compound, such as its formation or subsequent reactions, computational studies can elucidate the reaction pathways, identify transition states, and calculate activation energies.

For example, the synthesis of the oxazinane ring could be studied by modeling the proposed reaction mechanism, calculating the energies of reactants, intermediates, transition states, and products. This would provide a detailed energy profile of the reaction, helping to understand the feasibility of the proposed mechanism and to identify the rate-determining step.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

MD simulations can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures. This can provide insights into conformational flexibility, solvent effects on structure and reactivity, and the time-scales of different molecular motions.

In Silico Prediction of Reactivity Profiles and Selectivity

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. Fukui functions, which are derived from DFT calculations, can be used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

By calculating these reactivity indices, one can predict, for example, that the carbonyl carbon of the amide is a primary site for nucleophilic attack, while the nitrogen atom could be a site for electrophilic attack after deprotonation. In silico predictions can also guide the design of experiments by suggesting the most promising reaction conditions to achieve a desired outcome.

Applications As a Versatile Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The oxazinane core of tert-butyl 4-oxooxazinane-2-carboxylate theoretically offers a reactive scaffold for the synthesis of more complex heterocyclic systems. The presence of a ketone and a carbamate (B1207046) within the six-membered ring suggests multiple points for chemical modification. However, specific examples of its direct use as a precursor for novel heterocyclic scaffolds are not readily found in peer-reviewed literature. In principle, the ketone functionality could undergo reactions such as Wittig olefination, reductive amination, or serve as an electrophilic site for various nucleophilic additions, thereby enabling the construction of fused or spirocyclic heterocyclic systems. The carbamate group, on the other hand, provides a protected nitrogen atom that can be deprotected and subsequently functionalized to introduce further diversity. While analogous structures like piperazine carboxylates are widely used as building blocks in medicinal chemistry, the specific synthetic utility of this compound in this context awaits detailed investigation. researchgate.netmdpi.com

Role in the Development of Chiral Auxiliaries and Ligands

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The inherent chirality of a molecule, if present, can be leveraged for this purpose. However, for this compound, which is typically supplied as a racemate, its direct application as a chiral auxiliary is not feasible without prior resolution into its constituent enantiomers. There is no readily available information on the resolution of this specific compound or the use of its enantiomerically pure forms in asymmetric synthesis. The development of chiral ligands for catalysis often involves the incorporation of rigid, well-defined chiral backbones. While the oxazinane ring provides a degree of conformational rigidity, the lack of documented chiral resolution and subsequent functionalization into ligands means its role in this area is, at present, purely speculative.

Utility in Divergent Synthesis of Complex Molecular Architectures

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. The multiple functional groups of this compound—the ketone, the carbamate, and the heterocyclic ring itself—present a theoretical basis for its use in divergent synthesis. For instance, selective reaction at the ketone would yield one class of derivatives, while modification of the carbamate could lead to another. Subsequent ring-opening or ring-transformation reactions could further expand the accessible chemical space. Despite this potential, there are no specific, documented examples of this compound being employed in a divergent synthesis strategy to generate complex molecular architectures.

Potential in Material Science and Polymer Chemistry as a Functional Monomer

The application of heterocyclic compounds as functional monomers is a growing area of research in polymer and material science. The ring structure can impart unique thermal and mechanical properties to a polymer backbone. For instance, research on tert-butyl aziridine-1-carboxylate has demonstrated its ability to undergo anionic ring-opening polymerization to form linear poly(BocAz) chains. nsf.govmdpi.com This suggests that, in principle, this compound could also be investigated as a potential monomer. The presence of the oxazinane ring could lead to polymers with interesting properties, and the tert-butoxycarbonyl (Boc) group offers a handle for post-polymerization modification. However, it is crucial to note that no studies have been published to date that report the polymerization of this compound.

Design of Molecular Probes and Chemical Tools

Molecular probes and chemical tools are essential for studying biological systems. These molecules often contain a reporter group (e.g., a fluorophore or a radioisotope) and a reactive group for target engagement, frequently linked via a scaffold. While related heterocyclic structures like piperazines have been functionalized for use in radiopharmaceutical research, there is no specific information available on the use of this compound in the design of molecular probes or chemical tools. researchgate.net Its structure could potentially serve as a novel scaffold, but this application remains to be explored.

Future Perspectives and Emerging Research Directions for Oxazinane Systems

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of oxazinane derivatives to minimize environmental impact and enhance efficiency. researchgate.netnih.gov Future research will likely focus on the development of novel synthetic routes that are not only environmentally benign but also economically viable. researchgate.net This includes the use of aqueous media, which offers a safe and inexpensive alternative to volatile organic solvents. bohrium.com

Key areas of development in the green synthesis of oxazinanes include:

Catalysis: The exploration of novel catalysts is a cornerstone of green chemistry. This includes the use of solid acid nanocatalysts, which can be easily recovered and reused, and green catalysts like polyphosphoric acid. bohrium.comnih.gov The use of magnetic nanocatalysts further simplifies catalyst separation and recycling. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a promising technique for accelerating reactions and improving yields in the synthesis of oxazine (B8389632) derivatives. researchgate.netresearchgate.net

Atom Economy: Multicomponent reactions (MCRs) are being increasingly utilized for the synthesis of complex oxazinane structures in a single step, thereby maximizing atom economy. bohrium.com

Table 1: Comparison of Green Synthesis Methodologies for Oxazinane Derivatives

Methodology Key Features Advantages
Aqueous Media Synthesis Utilizes water as the solvent. bohrium.com Environmentally friendly, cost-effective, and safe. bohrium.com
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions. researchgate.net Faster reaction times, higher yields, and often milder conditions. researchgate.net
Nanocatalysis Utilizes catalysts in the nanoscale range, such as magnetic solid acids. nih.gov High catalytic activity, large surface area, and ease of separation and recyclability. nih.gov
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. bohrium.com High atom economy, operational simplicity, and convergence. bohrium.com

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of oxazinane-based compounds. chemrxiv.org Automated platforms, leveraging robotics and artificial intelligence, can significantly accelerate the design-make-test-analyze cycle. youtube.com

Future directions in this area include:

Robotic Synthesis: Automated systems can perform numerous reactions in parallel, enabling the rapid screening of reaction conditions and the synthesis of large compound libraries for drug discovery. youtube.comyoutube.com

High-Throughput Screening (HTS): HTE allows for the miniaturization of reactions, reducing the consumption of reagents and solvents, which is particularly beneficial when working with precious starting materials. chemrxiv.orgchemrxiv.org

Machine Learning and AI: AI algorithms can analyze large datasets from HTE to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. chemrxiv.orgyoutube.com

Table 2: Impact of Automation and HTE on Oxazinane Research

Technology Application in Oxazinane Research Expected Outcome
Automated Synthesis Platforms Rapid synthesis of oxazinane libraries and analogues. youtube.com Accelerated discovery of novel compounds with desired properties. youtube.com
High-Throughput Experimentation (HTE) Optimization of reaction conditions for the synthesis of tert-butyl 4-oxooxazinane-2-carboxylate and related structures. chemrxiv.orgchemrxiv.org Increased efficiency, reduced costs, and faster development of synthetic protocols. chemrxiv.orgyoutube.com
Artificial Intelligence (AI) and Machine Learning (ML) Prediction of reaction yields, regioselectivity, and potential synthetic pathways. chemrxiv.org More efficient and targeted synthesis strategies, leading to a higher success rate in compound development. chemrxiv.org

Exploration of Bio-inspired Transformations and Biomimetic Synthesis Strategies

Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired and biomimetic approaches are gaining traction in the synthesis of oxazinane systems, offering novel pathways to intricate molecular architectures. nih.govnih.gov

A notable example is the biomimetic total synthesis of Oxazinin A, which involves a non-enzymatic cascade reaction. nih.govnih.gov This approach mimics a proposed biosynthetic pathway to construct the complex oxazinane core. nih.gov Future research in this area will likely focus on:

Cascade Reactions: Designing synthetic cascades that mimic biological processes to build complex oxazinane scaffolds in a single, efficient operation. nih.gov

Non-Enzymatic Transformations: Investigating and harnessing non-enzymatic reactions observed in nature to develop novel synthetic methodologies. nih.govnih.gov

Enzymatic Catalysis: Exploring the use of enzymes to catalyze key steps in oxazinane synthesis, offering high selectivity and mild reaction conditions.

Advanced Spectroscopic and Microscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of oxazinanes. Advanced spectroscopic and microscopic techniques are enabling researchers to monitor reactions in real-time, providing invaluable insights into the transformation processes. unizar-csic.es

Future advancements are expected in the application of:

In-situ NMR Spectroscopy: Techniques like 1H-15N HMBC NMR spectroscopy can be used to monitor the formation of intermediates and products in real-time, as demonstrated in the study of Oxazinin A formation. nih.govnih.gov

Time-Resolved Spectroscopy: Methods such as time-resolved infrared (TRIR) and fluorescence spectroscopy can provide information on the dynamics of short-lived intermediates. numberanalytics.com

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) offers high sensitivity for monitoring reactions occurring at surfaces or in complex mixtures. numberanalytics.com

Hyperspectral Imaging: This technique combines spectroscopy and imaging to provide spatially resolved chemical information, which can be valuable for studying heterogeneous reactions. mdpi.com

Theoretical Contributions to Molecular Design and Reaction Pathway Prediction

Computational and theoretical chemistry are becoming indispensable tools in modern organic synthesis. peerj.comgexinonline.com These methods provide a powerful means to predict molecular properties, elucidate reaction mechanisms, and design novel synthetic routes for oxazinane derivatives. arxiv.orgresearchgate.net

Key areas where theoretical contributions are expected to grow include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules, aiding in the prediction of reaction outcomes. researchgate.netnih.gov

Molecular Docking and Dynamics: These computational techniques are crucial for understanding the interactions of oxazinane-based molecules with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov

Reaction Pathway Prediction: Computational algorithms are being developed to predict plausible reaction pathways, helping chemists to design more efficient and innovative synthetic strategies. arxiv.orgresearchgate.net The synergy between retrosynthetic planners and reaction predictors is a promising area of development. arxiv.org

Table 3: Computational Approaches in Oxazinane Research

Computational Method Application Contribution to Oxazinane Chemistry
Density Functional Theory (DFT) Calculation of molecular properties, reaction energies, and transition states. researchgate.net Understanding of reactivity, prediction of reaction feasibility, and elucidation of reaction mechanisms. researchgate.netresearchgate.net
Molecular Docking Prediction of the binding orientation of oxazinane derivatives to a target protein. nih.gov Rational design of new drugs and biologically active compounds. nih.govnih.gov
Retrosynthetic Analysis Software Automated generation of potential synthetic routes for a target oxazinane. arxiv.org Facilitates the design of novel and efficient synthetic strategies. researchgate.net
Reaction Prediction Models Forward prediction of the products of a chemical reaction. arxiv.org Verification of proposed synthetic steps and exploration of new chemical transformations. arxiv.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 4-oxooxazinane-2-carboxylate to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reagents (e.g., tert-butyl esters, chlorinated aromatic compounds) and reaction conditions (e.g., THF as a solvent, triethylamine as a catalyst) to minimize side reactions . Purification techniques such as column chromatography or recrystallization in non-polar solvents can enhance purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. For reproducibility, maintain strict control over stoichiometry, temperature (typically 0–25°C), and inert atmospheres .

Q. What spectroscopic methods are most effective for characterizing the conformation of this compound in solution and solid states?

  • Methodological Answer :

  • Solution-state : Use 1^1H and 13^{13}C NMR to analyze proton environments and carbon frameworks. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities . Variable-temperature NMR detects conformational flexibility (e.g., tert-butyl group dynamics) .
  • Solid-state : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) provides precise bond lengths and angles. Pair with Hirshfeld surface analysis to study intermolecular interactions .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the tert-butyl moiety. Monitor degradation via periodic HPLC or 1^1H NMR to assess purity over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between observed and predicted reactivity patterns in this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations with explicit solvent models to account for solvation effects on tert-butyl group positioning and reaction pathways . Compare calculated transition-state energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic hypotheses. Use docking studies to predict interactions with biological targets .

Q. What experimental strategies address contradictions in biological activity data across studies of this compound analogs?

  • Methodological Answer :

  • Standardization : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to cross-validate results.
  • Purity Control : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities .
  • Structural Confirmation : Re-characterize analogs with conflicting data using X-ray crystallography or NOESY NMR to confirm stereochemistry .

Q. How does hydrogen-bonding behavior influence the crystallographic packing of this compound?

  • Methodological Answer : Analyze hydrogen-bonding networks using graph-set theory (e.g., Etter’s rules) on X-ray data to identify dominant motifs (e.g., R22_2^2(8) rings). Compare with Cambridge Structural Database entries to assess packing uniqueness. Pair with IR spectroscopy to detect weak C–H···O interactions .

Q. What strategies mitigate challenges in scaling up multi-step syntheses of this compound derivatives?

  • Methodological Answer : Optimize each step via flow chemistry to enhance heat/mass transfer. Use in-line FTIR or PAT (process analytical technology) for real-time monitoring. Replace hazardous reagents (e.g., chlorinated solvents) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Conduct systematic solubility tests (e.g., shake-flask method) across solvent polarity gradients (e.g., hexane to DMSO). Use Hansen solubility parameters to model interactions. Validate with molecular dynamics simulations to correlate solvent-solute interactions with experimental observations .

Q. What causes variability in enzymatic inhibition results for this compound analogs?

  • Methodological Answer : Investigate assay conditions (e.g., buffer pH, ionic strength) that alter ionization states of functional groups. Perform competitive inhibition studies with known substrates to identify non-specific binding. Use cryo-EM or X-ray crystallography to visualize binding modes .

Key Methodological Tools

  • Structural Analysis : SHELX suite (SHELXL, SHELXD) , Mercury (Cambridge Crystallographic Data Centre).
  • Computational Modeling : Gaussian (DFT), AutoDock (molecular docking).
  • Spectroscopy : Bruker AVANCE III HD (NMR), Agilent Cary 630 (FTIR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.